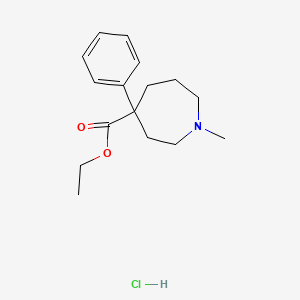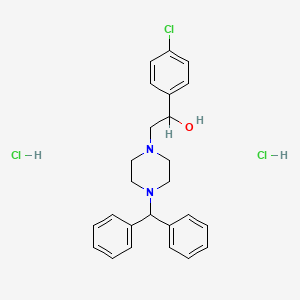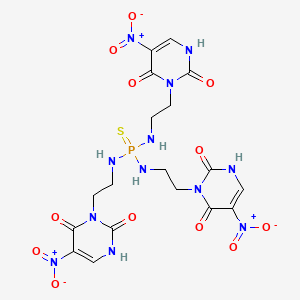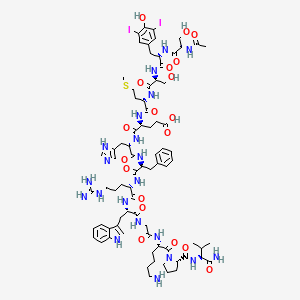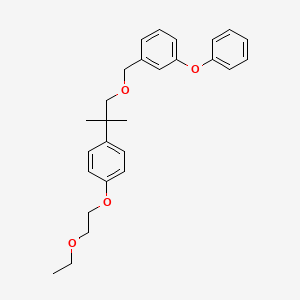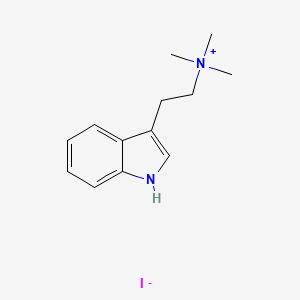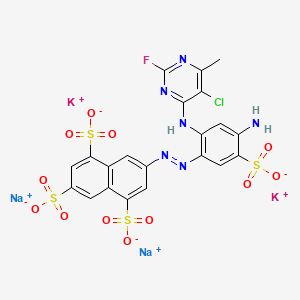
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a prolyl-leucyl dipeptide, and a chloroethyl glycinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the methylnitrosoamino group, followed by the coupling of the prolyl-leucyl dipeptide. The final step involves the introduction of the chloroethyl glycinamide moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反应分析
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group is known to form reactive intermediates that can modify biological macromolecules, such as proteins and DNA. The prolyl-leucyl dipeptide may facilitate the compound’s transport and binding to specific cellular targets. The chloroethyl glycinamide moiety is likely involved in the compound’s reactivity and stability.
相似化合物的比较
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide can be compared with other similar compounds, such as:
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine: This compound also contains a chloroethyl group and is studied for its anticancer properties.
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl): This compound shares a similar structure and is used in various chemical reactions
属性
CAS 编号 |
83472-51-9 |
|---|---|
分子式 |
C17H29ClN6O5 |
分子量 |
432.9 g/mol |
IUPAC 名称 |
(2S)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H29ClN6O5/c1-11(2)9-12(15(26)21-14(25)10-19-7-6-18)20-16(27)13-5-4-8-24(13)17(28)23(3)22-29/h11-13,19H,4-10H2,1-3H3,(H,20,27)(H,21,25,26)/t12-,13-/m0/s1 |
InChI 键 |
LBUISMOCPXPDEA-STQMWFEESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
规范 SMILES |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)
